N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide
Description
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide is a bicyclic carboxamide derivative featuring a tetrahydroquinoline scaffold substituted with a cyclopropyl group at the nitrogen atom and a carboxamide moiety at the 5-position. For instance, co-crystal structures of tetrahydroquinoline-5-carboxamide derivatives with human proteins (e.g., WDR91) indicate possible roles as protein-binding inhibitors . Its molecular formula is inferred as C₁₃H₁₆N₂O (based on positional isomer data in ), with a molecular weight of 216.28 g/mol.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide |
InChI |
InChI=1S/C13H16N2O/c16-13(15-9-6-7-9)11-3-1-5-12-10(11)4-2-8-14-12/h1,3,5,9,14H,2,4,6-8H2,(H,15,16) |
InChI Key |
ACYHGXQQLLABPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)C(=O)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction or oxidation followed by cyclization of intermediates. Acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes are also employed in the synthesis of tetrahydroquinolines .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using domino reactions. These reactions enable the efficient conversion of simple starting materials into complex products through multiple transformations in a single operation, enhancing yield and reducing waste .
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the cyclopropyl and carboxamide groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and catalysts for substitution reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce tetrahydroquinoline derivatives .
Scientific Research Applications
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as a precursor for bioactive compounds. Additionally, it is used in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide and its analogs:
Key Observations:
Structural Impact on Bioactivity: Cyclopropyl vs. Cyromazine’s cyclopropyl moiety contributes to its systemic insecticidal activity by inhibiting Diptera larval development. Positional Isomerism: The carboxamide position (C5 in tetrahydroquinoline vs. C3 in tetrahydroisoquinoline) alters molecular interactions. For example, the C5-carboxamide in the WDR91 inhibitor () likely engages in hydrogen bonding with protein residues, whereas C3-substituted analogs may exhibit different binding modes.
Agrochemical vs. Medicinal Applications: Cyromazine’s triazine core enables insect growth regulation via chitin synthesis inhibition, whereas tetrahydroquinoline carboxamides are explored for protein-targeted therapies (e.g., WDR91 inhibition).
Synthetic Challenges: Tetrahydroquinoline carboxamides require precise regioselective synthesis, as seen in –5, where triazine and pyrazole derivatives are synthesized via selective hydrazinolysis and cyclization. Similar methods may apply to the target compound.
Research Findings and Data Gaps
Pharmacological Potential: The co-crystal structure of a related tetrahydroquinoline-5-carboxamide (MR46654) with WDR91 suggests that the carboxamide group mediates critical interactions with the protein’s binding pocket. This supports the hypothesis that this compound could serve as a scaffold for developing enzyme inhibitors.
Agrochemical Relevance: While cyromazine shares the cyclopropyl group, its triazine core is essential for insecticidal activity. The tetrahydroquinoline scaffold may lack the necessary physicochemical properties (e.g., logP, solubility) for agrochemical use.
Data Limitations: No direct activity or toxicity data exist for the target compound. notes discontinuation of the isopropyl analog, possibly due to synthetic complexity or poor efficacy.
Biological Activity
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its anticancer properties, neuroprotective effects, and potential applications in treating various diseases.
Chemical Structure and Properties
This compound features a unique bicyclic structure with a cyclopropyl group and a tetrahydroquinoline moiety. Its molecular formula is CHNO, and it possesses a carboxamide functional group at the 5-position of the tetrahydroquinoline ring. This structural configuration contributes to its reactivity and biological properties .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties . In vitro assays have shown that the compound effectively inhibits the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against A549 (lung cancer), H460 (lung cancer), HT-29 (colon cancer), MKN-45 (gastric cancer), and U87MG (glioblastoma) cell lines.
- Results : Significant cytotoxicity was observed at nanomolar concentrations, indicating its potential as a therapeutic agent in oncology .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.5 | Induction of apoptosis |
| H460 | 0.3 | Cell cycle arrest |
| HT-29 | 0.7 | Inhibition of proliferation |
| MKN-45 | 0.4 | Modulation of signaling pathways |
| U87MG | 0.6 | Inhibition of metastasis |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential neuroprotective effects . Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis:
- Mechanism : The compound appears to modulate neuroinflammatory pathways and enhance antioxidant defenses in neuronal cells.
- Research Findings : In models of neurodegenerative diseases such as Alzheimer's and Parkinson's, administration of the compound resulted in improved neuronal survival rates .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain kinases involved in cancer progression.
- Receptor Modulation : It shows affinity for various receptors implicated in neuroprotection and cancer signaling pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with the compound led to a reduction in tumor size in xenograft models.
- Neuroprotection in Animal Models : In vivo studies showed that the compound could significantly reduce neurodegeneration markers in models of Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
